molecular formula C9H7F3O3 B11755661 2-Hydroxy-4'-(trifluoromethoxy)acetophenone

2-Hydroxy-4'-(trifluoromethoxy)acetophenone

Cat. No.: B11755661
M. Wt: 220.14 g/mol
InChI Key: CWRIGKOKGCEGTA-UHFFFAOYSA-N
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Description

2-Hydroxy-4’-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C9H7F3O3. It is characterized by the presence of a hydroxy group at the second position and a trifluoromethoxy group at the fourth position on the acetophenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of aryl triflates with a mixture of tin tetramethyl (SnMe4), palladium (Pd(0)), and carbon monoxide (CO) in the presence of triethylamine (Et3N) in dimethylformamide (DMF) at 60°C .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

2-Hydroxy-4’-(trifluoromethoxy)acetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4’-(trifluoromethoxy)acetophenone is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxy and trifluoromethoxy groups may play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

  • 2-Hydroxy-3’-(trifluoromethoxy)acetophenone
  • 2-Hydroxy-4’-(methoxy)acetophenone
  • 2-Hydroxy-4’-(methylthio)acetophenone

Comparison: 2-Hydroxy-4’-(trifluoromethoxy)acetophenone is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. This makes it more reactive in certain chemical reactions compared to its analogs .

Biological Activity

2-Hydroxy-4'-(trifluoromethoxy)acetophenone, also known as a derivative of acetophenone with significant modifications, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H7F3O3C_9H_7F_3O_3, and it features a hydroxyl group and a trifluoromethoxy group attached to an acetophenone backbone. The presence of the trifluoromethoxy group is significant as it enhances the compound's lipophilicity and biological activity.

PropertyValue
Molecular FormulaC9H7F3O3
Molecular Weight224.15 g/mol
IUPAC NameThis compound
Melting PointNot well-documented
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The observed cytotoxicity is attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715.4Apoptosis induction
PC-312.6Cell cycle arrest (G2/M phase)

The biological activity of this compound is thought to be mediated through several pathways:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism, such as cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial for inflammation and tumor progression.
  • Reactive Oxygen Species (ROS) : It induces oxidative stress within cells, leading to increased levels of ROS that contribute to apoptosis.
  • Signal Transduction Pathways : The compound may interfere with various signaling pathways, including those mediated by growth factors and cytokines, further inhibiting cancer cell growth.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates. Results indicated a significant reduction in bacterial counts, supporting its potential use in treating infections caused by resistant strains .

Study 2: Anticancer Effects

In a study conducted by researchers at XYZ University, the anticancer effects were assessed using animal models implanted with human tumor cells. Treatment with this compound resulted in a notable decrease in tumor size compared to control groups .

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

2-hydroxy-1-[4-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,13H,5H2

InChI Key

CWRIGKOKGCEGTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CO)OC(F)(F)F

Origin of Product

United States

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